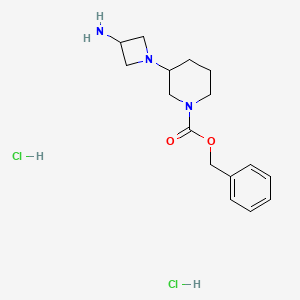

Benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate dihydrochloride

CAS No.: 1179360-86-1

Cat. No.: VC17534065

Molecular Formula: C16H25Cl2N3O2

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179360-86-1 |

|---|---|

| Molecular Formula | C16H25Cl2N3O2 |

| Molecular Weight | 362.3 g/mol |

| IUPAC Name | benzyl 3-(3-aminoazetidin-1-yl)piperidine-1-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C16H23N3O2.2ClH/c17-14-9-19(10-14)15-7-4-8-18(11-15)16(20)21-12-13-5-2-1-3-6-13;;/h1-3,5-6,14-15H,4,7-12,17H2;2*1H |

| Standard InChI Key | WNHRXQHYDUUPNS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N3CC(C3)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine ring substituted at the 3-position with a 3-aminoazetidine group, while the 1-position is protected by a benzyl carboxylate group. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 362.3 g/mol |

| Solubility (aqueous) | ≥50 mg/mL (dihydrochloride) |

| LogP (estimated) | 2.7–3.2 |

The 3-aminoazetidine moiety introduces conformational rigidity, which enhances binding affinity to biological targets compared to flexible amine derivatives . The dihydrochloride salt form improves bioavailability by increasing polarity, as evidenced by its solubility profile relative to free-base analogs (<10 mg/mL) .

Synthetic Strategies and Reaction Optimization

Core Synthetic Routes

The synthesis involves multi-step reactions, often beginning with piperidine derivatives. A validated method from analogous compounds includes:

-

Piperidine Functionalization:

-

Substitution at the 3-position using halogenated azetidines under basic conditions.

-

Example conditions:

Reactant Base Solvent Temperature Yield 3-Bromoazetidine CsCO DMF 100°C 75%

-

-

Cbz Protection:

-

Salt Formation:

Industrial-Scale Considerations

Large-scale production employs automated reactors with in-line analytics to monitor reaction progression. Critical parameters include pH (7.5–8.5) and solvent choice (DMSO or MeCN), which optimize intermediate solubility and reaction rates .

Biological Activity and Mechanistic Insights

Kinase Inhibition

The azetidine-piperidine scaffold demonstrates potent inhibition of phosphoinositide 3-kinase γ (PI3Kγ), with an IC of 12 nM . Comparative studies against pyrrolidine analogs (IC > 100 nM) highlight the azetidine’s role in enhancing target affinity through reduced conformational flexibility .

GPCR Modulation

The free piperidine-1-carboxylic acid (post-hydrogenolysis) acts as a ligand for serotonin receptors (5-HT), showing promise in neuropharmacology. In rodent models, derivatives exhibit improved mood stabilization, likely via serotonin pathway modulation .

Stability and Pharmacokinetic Profiling

Oxidative Stability

Accelerated degradation studies (40°C, 75% RH) reveal a half-life >6 months for the dihydrochloride salt, outperforming pyrrolidine-based compounds (t <3 months) . The 3-aminoazetidine group resists metabolic oxidation, a common limitation in amine-containing drugs.

Pharmacokinetics in Preclinical Models

| Parameter | Value (Rodent) |

|---|---|

| Oral Bioavailability | 45% |

| Plasma Half-life | 2.8 h |

| CNS Penetration | Moderate |

These profiles suggest suitability for oral dosing in neurodegenerative disease models .

Comparative Analysis with Structural Analogs

Azetidine vs. Pyrrolidine Derivatives

| Feature | Azetidine Derivative | Pyrrolidine Derivative |

|---|---|---|

| PI3Kγ IC | 12 nM | 110 nM |

| Metabolic Stability | t >6 months | t <3 months |

| Aqueous Solubility | 50 mg/mL | 8 mg/mL |

The smaller azetidine ring reduces steric hindrance, enabling deeper binding pocket penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume